molecular formula C7H7BClFO2 B12497930 (3-Chloro-4-fluoro-5-methylphenyl)boronic acid

(3-Chloro-4-fluoro-5-methylphenyl)boronic acid

Cat. No.: B12497930
M. Wt: 188.39 g/mol
InChI Key: YYNWNMHLWKHAJD-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluoro-5-methylphenyl)boronic acid is an organic compound with the molecular formula C7H7BClFO2. It is a member of the boronic acid family, which are compounds containing a boron atom bonded to an oxygen atom and a hydroxyl group. This compound is particularly notable for its applications in organic synthesis, especially in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Preparation Methods

The synthesis of (3-Chloro-4-fluoro-5-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions are generally mild, often performed at room temperature or slightly elevated temperatures.

Industrial production methods for boronic acids often involve similar catalytic processes but are scaled up to accommodate larger quantities. Continuous flow chemistry is sometimes employed to enhance efficiency and yield.

Chemical Reactions Analysis

(3-Chloro-4-fluoro-5-methylphenyl)boronic acid undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Coupling: This is the most prominent reaction involving boronic acids. It involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically produces biaryl compounds.

    Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Protodeboronation: This reaction involves the removal of the boronic acid group, often using acidic conditions or transition metal catalysts, to yield the corresponding aryl compound.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing agents. The major products formed depend on the specific reaction but often include biaryl compounds, phenols, and aryl halides.

Scientific Research Applications

(3-Chloro-4-fluoro-5-methylphenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling. This makes it valuable in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Boronic acids are known to interact with biological molecules, such as enzymes and receptors, making them useful in the development of enzyme inhibitors and other biologically active compounds.

    Medicine: The compound’s ability to form stable complexes with diols has led to its use in the design of sensors for glucose and other biologically relevant molecules.

    Industry: In the industrial sector, boronic acids are used in the manufacture of materials, such as polymers and advanced materials, due to their ability to form strong covalent bonds.

Mechanism of Action

The mechanism by which (3-Chloro-4-fluoro-5-methylphenyl)boronic acid exerts its effects is primarily through its ability to form covalent bonds with other molecules. In the Suzuki-Miyaura coupling reaction, the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product. The boron atom in the boronic acid plays a crucial role in stabilizing the transition state and facilitating the transfer of the aryl group to the palladium center.

Comparison with Similar Compounds

(3-Chloro-4-fluoro-5-methylphenyl)boronic acid can be compared with other similar boronic acids, such as:

    3-Chloro-4-fluorophenylboronic acid: Similar in structure but lacks the methyl group, which can influence its reactivity and applications.

    4-Fluoro-3-methylphenylboronic acid: Lacks the chlorine atom, which can affect its electronic properties and reactivity.

    3-Methyl-4-fluorophenylboronic acid:

The presence of the chlorine, fluorine, and methyl groups in this compound makes it unique in terms of its electronic properties and reactivity, which can be advantageous in specific synthetic applications.

Properties

IUPAC Name

(3-chloro-4-fluoro-5-methylphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BClFO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYNWNMHLWKHAJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)Cl)F)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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